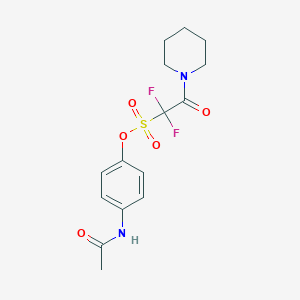

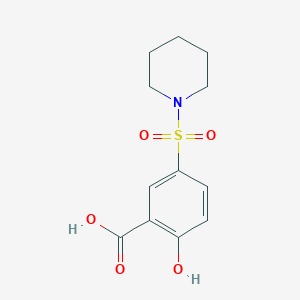

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

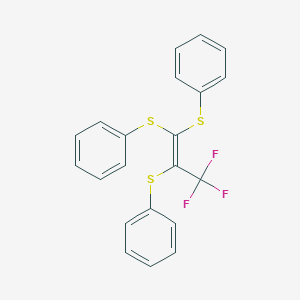

“2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H15NO5S . It has a molecular weight of 285.32 . This compound belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

Molecular Structure Analysis

The InChI code for “2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” is 1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) . The Canonical SMILES for this compound is C1CCN(CC1)C2=CC(=C(C=C2)O)C(=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” include a molecular weight of 285.32 . The compound has a topological polar surface area of 60.8 Ų . The exact mass and monoisotopic mass of the compound are 221.10519334 g/mol .

Aplicaciones Científicas De Investigación

Enzymatic Metabolism and Drug Development

One of the primary areas of interest is the role of similar compounds in the enzymatic metabolism pathways, particularly in the development of novel antidepressants. For example, a study on the metabolism of Lu AA21004, a novel antidepressant, highlights the complex oxidative metabolism involving cytochrome P450 enzymes. This research underscores the potential of structurally related sulfonyl benzoic acids in the development and metabolic profiling of new pharmacological agents (Hvenegaard et al., 2012).

Crystal Structure Analysis

Structural analysis through X-ray diffraction, Raman, and FTIR spectroscopy has been applied to a crystalline complex involving piperidine and hydroxybenzoic acid. This study provides insights into the hydrogen-bonded interactions and charge delocalization within such complexes, which is crucial for understanding the physicochemical properties and potential applications of related compounds in material science and drug design (Dega-Szafran et al., 2017).

Biological Activity

The synthesis and evaluation of biologically active derivatives of similar sulfonyl piperidine compounds have been extensively researched. For instance, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine exhibit promising activity against butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases and cognitive disorders (Khalid et al., 2013).

Co-crystallization Studies

Co-crystallization studies involving benzoic acid derivatives and N-containing bases highlight the potential of such compounds in the development of new crystalline materials. These materials could have applications in pharmaceuticals, agrochemicals, and organic electronics, given their unique structural and interaction characteristics (Skovsgaard & Bond, 2009).

Corrosion Inhibition

Research on piperine derivatives, including those with sulfonyl benzoic acid structures, has demonstrated their efficacy as green corrosion inhibitors on iron surfaces. This suggests potential industrial applications in protecting metal structures and components from corrosion, thereby extending their service life and reducing maintenance costs (Belghiti et al., 2018).

Propiedades

IUPAC Name |

2-hydroxy-5-piperidin-1-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPKNTKNJVPVPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B382028.png)

![Ethyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B382033.png)

![Ethyl 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B382035.png)

![4-(1-Pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382036.png)

![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)

![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B382039.png)

![2-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382047.png)